molecular formula C13H11F3N2 B7902811 3-Methyl-5-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine

3-Methyl-5-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine

Cat. No.: B7902811
M. Wt: 252.23 g/mol
InChI Key: PIXWZKDBWYXZQZ-UHFFFAOYSA-N
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Description

3-Methyl-5-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine is a compound of interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification processes such as crystallization and chromatography are crucial for obtaining high-purity compounds suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the aromatic ring.

Scientific Research Applications

3-Methyl-5-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biological processes, making it a valuable compound for studying cellular mechanisms and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: A well-known antidepressant with a trifluoromethyl group.

    Celecoxib: An anti-inflammatory drug with a similar trifluoromethyl-substituted aromatic ring.

    Sorafenib: A cancer treatment drug featuring a trifluoromethyl group.

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research .

Properties

IUPAC Name

3-methyl-5-[4-(trifluoromethyl)phenyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2/c1-8-6-10(7-18-12(8)17)9-2-4-11(5-3-9)13(14,15)16/h2-7H,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXWZKDBWYXZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Prepared as described in example C.32 (step 4) from commercially available 2-amino-5-bromo-3-methyl-pyridine (4.5 g, 24.1 mmol) and commercially available 4-trifluoromethyl-phenylboronic acid (5.03 g, 26.5 mmol). Obtained as an off-white solid (5.36 g, 88%). MS (ISP) 252.9 [(M+H)+]; mp 159° C.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
5.03 g
Type
reactant
Reaction Step Two
Name
Yield
88%

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